molecular formula C19H11ClF3NO2S2 B14998899 10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine

10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B14998899
M. Wt: 441.9 g/mol
InChI Key: SAIOGYNYSKZBPD-UHFFFAOYSA-N
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Description

10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound known for its unique chemical structure and properties. This compound features a phenothiazine core, which is a tricyclic structure, substituted with a 4-chlorophenylsulfonyl group and a trifluoromethyl group. These substitutions impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenothiazine core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is largely dependent on its chemical structure. The phenothiazine core can interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, lacking the trifluoromethyl and sulfonyl groups.

    Chlorpromazine: A phenothiazine derivative with a chlorine substituent.

    Trifluoperazine: A phenothiazine derivative with a trifluoromethyl group.

Uniqueness

10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is unique due to the combination of its trifluoromethyl and sulfonyl groups. These substitutions confer distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its biological activity and industrial utility .

Properties

Molecular Formula

C19H11ClF3NO2S2

Molecular Weight

441.9 g/mol

IUPAC Name

10-(4-chlorophenyl)sulfonyl-2-(trifluoromethyl)phenothiazine

InChI

InChI=1S/C19H11ClF3NO2S2/c20-13-6-8-14(9-7-13)28(25,26)24-15-3-1-2-4-17(15)27-18-10-5-12(11-16(18)24)19(21,22)23/h1-11H

InChI Key

SAIOGYNYSKZBPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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